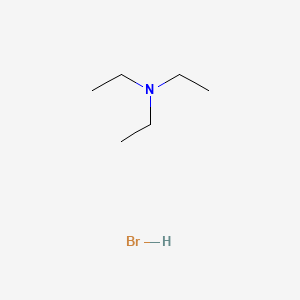
2-(1-Naphthyl)-2-oxoethyl thiocyanate
Overview
Description
“2-(1-Naphthyl)-2-oxoethyl thiocyanate” is a complex organic compound. Based on its name, it likely contains a naphthyl group, an oxoethyl group, and a thiocyanate group .
Synthesis Analysis
While specific synthesis methods for “2-(1-Naphthyl)-2-oxoethyl thiocyanate” are not available, isothiocyanates can generally be synthesized from alkyl and aryl amines . This involves the decomposition of dithiocarbamate salts, which are generated in situ by treating amines with carbon disulfide and triethylamine .Scientific Research Applications
Wastewater Treatment
2-(1-Naphthyl)-2-oxoethyl thiocyanate: plays a significant role in the treatment of industrial wastewater, particularly in removing toxic thiocyanate pollutants. Thiocyanate is a common byproduct in industries such as gold mining, textiles, and coking, and its presence in wastewater is a major environmental concern . The compound can be used to facilitate the degradation of thiocyanate through various chemical and biological processes, improving the efficiency of wastewater treatment facilities.
Pesticide Development
This compound is also involved in the synthesis of pesticides. It serves as a precursor in the production of naphthyl-acetamide-based pesticides, which are used as plant growth regulators . These pesticides play a crucial role in managing crop growth and yield, thereby contributing to agricultural productivity.
Organic Synthesis
In the field of organic chemistry, 2-(1-Naphthyl)-2-oxoethyl thiocyanate is utilized in the synthesis of isothiocyanates . Isothiocyanates are valuable in synthesizing various organic compounds, including pharmaceuticals and agrochemicals, due to their reactivity and ability to form stable carbon-nitrogen bonds.
Future Directions
properties
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSXLFEJJRUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthyl)-2-oxoethyl thiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
![2-ethyl-N-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1225057.png)
![1-[[2-(1,3-Benzothiazol-2-ylthio)-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1225060.png)
![N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide](/img/structure/B1225066.png)
![N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide](/img/structure/B1225067.png)
![3-Methyl-2-thiophenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225068.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide](/img/structure/B1225069.png)
![N-[(cyclopentylamino)-oxomethyl]-2-[4-(2-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1225070.png)




![Ethyl 7-(3-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1225078.png)
